molecular formula C15H21N5O2S B6053507 N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B6053507
M. Wt: 335.4 g/mol
InChI Key: FVSGADSKNGKXGC-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide is a complex organic compound that features both thiazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or protection of neurons from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another anticancer drug with a thiazole moiety.

    Ixabepilone: Contains a thiazole ring and is used in cancer therapy.

Uniqueness

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide is unique due to the combination of thiazole and triazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-11-14(23-10-17-11)5-2-6-16-15(21)13-9-20(19-18-13)8-12-4-3-7-22-12/h9-10,12H,2-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGADSKNGKXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C2=CN(N=N2)CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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